Talviraline - 169312-27-0

Talviraline

Catalog Number: EVT-1182167
CAS Number: 169312-27-0
Molecular Formula: C15H20N2O3S2
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Talviraline has been used in trials studying the treatment of HIV Infections.
Talviraline is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). Talviraline inhibits both HIV-1 induced cell killing and viral replication.
Source and Classification

Talviraline, also known by its synonyms HBY-097 and Isopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate, belongs to the class of investigational drugs. It is specifically categorized as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it targets the reverse transcriptase enzyme crucial for HIV replication. The compound has been assigned a DrugBank accession number of DB07885 and has a CAS number of 163451-80-7 .

Synthesis Analysis

The synthesis of Talviraline involves several key steps that utilize various organic chemistry techniques. While specific detailed procedures are not extensively documented in the available literature, it is known that the synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the quinoxaline core structure.
  2. Reactions: Key reactions may include:
    • Methylation: Involves introducing methyl groups to specific positions on the quinoxaline ring.
    • Thioether Formation: The incorporation of methylthio groups is achieved through nucleophilic substitution reactions.
    • Carboxylation: This step introduces the carboxylate functional group essential for biological activity.

The precise reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not fully detailed in the literature reviewed .

Molecular Structure Analysis

Talviraline's molecular formula is C₁₅H₂₀N₂O₃S₂, with a molecular weight of approximately 340.46 g/mol. The structure features:

  • Quinoxaline Backbone: A bicyclic structure comprising two fused aromatic rings.
  • Functional Groups:
    • A methoxy group (-OCH₃) which enhances solubility.
    • A thioxo group (=S) contributing to its reactivity.
    • A carboxylate ester moiety which is crucial for its interaction with biological targets.

The stereochemistry around the quinoxaline core is significant; Talviraline exists as an enantiomerically enriched compound, indicating that one stereoisomer may be more pharmacologically active than others .

Chemical Reactions Analysis

Talviraline primarily interacts with HIV reverse transcriptase through non-covalent interactions. Key aspects of its chemical reactivity include:

  1. Binding Interactions: Talviraline binds to the NNRTI binding pocket of HIV reverse transcriptase, leading to conformational changes that inhibit enzyme activity.
  2. Resistance Mechanisms: The compound's design allows it to potentially overcome some resistance mutations associated with other NNRTIs, although specific resistance profiles require further study .
Mechanism of Action

Talviraline acts by inhibiting reverse transcriptase, an enzyme critical for converting viral RNA into DNA—a necessary step for HIV replication. The mechanism involves:

  1. Binding to the NNRTI Pocket: Talviraline occupies a specific site on the reverse transcriptase enzyme, preventing substrate binding.
  2. Inducing Conformational Changes: Its binding causes structural alterations in the enzyme that disrupts its catalytic function, leading to decreased viral replication rates.

This mechanism highlights Talviraline's potential as an effective treatment option against HIV strains resistant to first-generation NNRTIs .

Physical and Chemical Properties Analysis

Talviraline exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Water solubility is low (0.0101 mg/mL), indicating limited bioavailability without formulation enhancements.
  • LogP: The calculated logP values suggest moderate lipophilicity (ranging from 2.26 to 3.14), which is beneficial for membrane permeability.
  • pKa Values: The strongest acidic pKa is approximately 8.31, while the strongest basic pKa is around -2.9, indicating its behavior in physiological environments .
Applications

Talviraline's primary application lies in its potential use as an antiviral agent against HIV infections. Ongoing clinical trials aim to evaluate its efficacy and safety profile in comparison to existing treatments. Additionally, due to its unique structural features and mechanism of action, Talviraline may serve as a template for developing new NNRTIs that can effectively target resistant strains of HIV .

Introduction to Talviraline Research

Historical Context of Antiretroviral Drug Development

The development of antiretroviral therapies represents one of modern medicine's most transformative achievements. Prior to 1987, human immunodeficiency virus infection was considered uniformly fatal, with life expectancy post-diagnosis averaging approximately one year [1]. The approval of zidovudine (azidothymidine), a nucleoside reverse transcriptase inhibitor, marked the first definitive proof that pharmacological intervention could alter the natural history of HIV infection [9]. This breakthrough catalyzed intense drug discovery efforts targeting various stages of the viral lifecycle. Early monotherapy regimens faced significant limitations, including high pill burdens, severe toxicities, and the rapid emergence of drug-resistant viral variants due to HIV's high mutation rate during replication [1] [3].

The mid-1990s witnessed a therapeutic revolution with the introduction of protease inhibitors and the subsequent advent of highly active antiretroviral therapy. This combination approach, typically involving two nucleoside reverse transcriptase inhibitors plus either a protease inhibitor or non-nucleoside reverse transcriptase inhibitor, demonstrated unprecedented efficacy in durably suppressing viral replication [1] [9]. The strategic shift toward multi-target inhibition created a formidable genetic barrier to resistance, transforming HIV infection from a terminal diagnosis to a manageable chronic condition. Over subsequent decades, pharmaceutical optimization focused on improving pharmacokinetic profiles, reducing toxicity, and simplifying dosing regimens, culminating in fixed-dose combinations and once-daily single-tablet regimens [3]. Despite these advances, the need for novel agents with improved resistance profiles and alternative mechanisms persists, creating a therapeutic niche for investigational compounds like Talviraline.

Table 1: Evolution of Key Antiretroviral Drug Classes

EraTherapeutic ApproachRepresentative AgentsClinical Impact
1987-1994MonotherapyZidovudineModest survival benefit; delayed AIDS onset
1995-1999Initial Combination Therapy (HAART)Saquinavir, Nevirapine, Lamivudine/Zidovudine60-80% reduction in mortality
2000-PresentOptimized Combination TherapyTenofovir/Emtricitabine/Efavirenz; Dolutegravir-based regimensNear-normal life expectancy; one-pill once-daily regimens
Future DirectionsLong-acting formulations; Novel targetsCabotegravir/Rilpivirine; Lenacapavir; Investigational NNRTIs (e.g., Talviraline)Addressing adherence challenges; Overcoming existing resistance

Talviraline in HIV Therapeutics: Classification and Scope

Talviraline (chemical name: Isopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate) represents an investigational small molecule within the non-nucleoside reverse transcriptase inhibitor class [2]. Its molecular formula is C₁₅H₂₀N₂O₃S₂, with an average molecular weight of 340.461 g/mol and a monoisotopic mass of 340.091533896 g/mol [2]. Structurally, Talviraline belongs to the organic compounds known as anisoles, characterized by a methoxybenzene moiety. More specifically, it is classified within the quinoxaline derivatives, featuring a bicyclic system comprising a benzene ring fused to a pyrazine ring with a thioxo group at position 3 [2]. This distinct structure differentiates it from earlier non-nucleoside reverse transcriptase inhibitors like nevirapine (a dipyridodiazepinone) or efavirenz (a benzoxazinone).

Developmentally designated HBY 097 or HBY-097, Talviraline has been investigated in clinical trials for the treatment of HIV infections [2]. Its investigational status is reflected in regulatory databases, where it is listed as not approved in the United States or other major jurisdictions as of current knowledge. Mechanistically, Talviraline targets the human immunodeficiency virus type 1 group M subtype B (isolate HXB2) Gag-Pol polyprotein, specifically interacting with the reverse transcriptase domain [2]. As a non-nucleoside reverse transcriptase inhibitor, it functions through allosteric inhibition rather than direct chain termination, binding to a hydrophobic pocket distinct from the enzyme's active site to induce conformational changes that impair polymerase function.

Table 2: Structural and Developmental Profile of Talviraline

PropertyDetail
Systematic NameIsopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate
SynonymsHBY 097; HBY-097; Talviraline
Chemical FormulaC₁₅H₂₀N₂O₃S₂
Molecular Weight340.461 g/mol
Chemical ClassificationQuinoxaline derivative; Anisole
Drug ClassNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Developmental StatusInvestigational (Clinical Trials)
Mechanistic TargetHIV-1 Reverse Transcriptase (Gag-Pol polyprotein)

Rationale for Targeting Viral Replication Mechanisms

The strategic focus on viral replication mechanisms, particularly reverse transcription, stems from fundamental aspects of HIV biology. Reverse transcriptase performs the essential function of converting the single-stranded RNA viral genome into double-stranded DNA, enabling subsequent integration into the host chromosome [5]. This enzyme lacks proofreading capability, resulting in an exceptionally high mutation rate that facilitates rapid viral evolution and resistance development. Inhibition of this critical enzymatic step therefore represents a validated intervention point to disrupt the viral lifecycle before establishment of permanent infection.

Talviraline's design rationale emerges from the need to overcome limitations of earlier non-nucleoside reverse transcriptase inhibitors, particularly susceptibility to resistance mutations. The quinoxaline scaffold offers distinct structural advantages for engaging conserved regions within the non-nucleoside reverse transcriptase inhibitor binding pocket [2]. Molecular modeling suggests that the methylthiomethyl group at position 2 and the methoxy group at position 7 may form critical interactions with amino acid residues that are less prone to mutation, potentially conferring a higher genetic barrier to resistance compared to first-generation agents [2]. Additionally, the thioxo group at position 3 may enhance binding affinity through hydrophobic interactions and hydrogen bonding with backbone atoms in the enzyme pocket.

The broader scientific rationale for targeting viral replication complexes extends beyond HIV. Research on viral replication organelles across diverse virus families reveals conserved mechanisms of genome replication [8]. Positive-strand RNA viruses, double-stranded RNA viruses, and retroviruses all establish specialized microenvironments that concentrate replicases and cofactors while protecting viral RNA from host defenses. Within these compartments, viral polymerases exhibit remarkable functional conservation despite limited sequence homology. The RNA-dependent RNA polymerases of RNA viruses and the RNA-dependent DNA polymerases (reverse transcriptases) of retroviruses share fundamental catalytic mechanisms, including nucleotide recognition, binding, and incorporation [5] [8]. Consequently, insights from Talviraline's mechanism may inform therapeutic strategies against other viruses utilizing structurally similar replication machinery.

Properties

CAS Number

169312-27-0

Product Name

Talviraline

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate

Molecular Formula

C15H20N2O3S2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N

SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC

Synonyms

HBY 097
HBY-097

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.